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Compound of Interest

Compound Name: Brown FK

Cat. No.: B1215824 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Brown FK,

a complex mixture of azo dyes. Due to the limited availability of public spectroscopic data for

each individual component, this guide focuses on the analytical methodologies applied to the

mixture as a whole, supplemented with available data and expected spectroscopic

characteristics of the constituent dyes.

Introduction to Brown FK
Brown FK (also known as C.I. Food Brown 1 or E154) is a brown mixture of at least six

synthetic azo dyes, along with sodium chloride and/or sodium sulfate.[1][2] It was formerly used

as a food coloring, particularly in smoked and cured fish and meats, to impart a stable brown

color.[1] However, its use in food products is now restricted in many regions, including the

European Union and the United States, due to insufficient safety data.[1][2]

The complex nature of Brown FK necessitates robust analytical techniques for the separation,

identification, and quantification of its components. High-performance liquid chromatography

(HPLC) coupled with spectroscopic detectors is the primary method for its analysis.

Components of Brown FK
Brown FK is a mixture of the following six primary azo dye components[1]:
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Component No. Chemical Name Molecular Formula

I

sodium 4-(2,4-

diaminophenylazo)benzenesulf

onate

C12H11N4NaO3S

II
sodium 4-(4,6-diamino-m-

tolylazo)benzenesulfonate
C13H13N4NaO3S

III

disodium 4,4'-(4,6-diamino-1,3-

phenylenebisazo)di(benzenes

ulfonate)

C18H14N6Na2O6S2

IV

disodium 4,4'-(2,4-diamino-1,3-

phenylenebisazo)di(benzenes

ulfonate)

C18H14N6Na2O6S2

V

disodium 4,4'-(2,4-diamino-5-

methyl-1,3-

phenylenebisazo)di(benzenes

ulfonate)

C19H16N6Na2O6S2

VI

trisodium 4,4',4''-(2,4-

diaminobenzene-1,3,5-

trisazo)tri(benzenesulfonate)

C24H17N8Na3O9S3

Analytical Methodologies
The separation and analysis of the individual components of Brown FK are primarily achieved

using High-Performance Liquid Chromatography (HPLC) coupled with UV-Visible or Mass

Spectrometry detectors.

High-Performance Liquid Chromatography (HPLC)
An improved HPLC method has been developed for the determination of Brown FK in food

samples.[3] This method demonstrates good linearity, precision, and accuracy.[3]

Experimental Protocol:

Column: RC-C18 column.[3]
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Mobile Phase: A gradient of sodium acetate solution and methanol.[3]

Detection: Diode Array Detector (DAD) at 254 nm.[3]

Sample Preparation: A pretreatment method optimized for various food matrices (seafood,

noodles, etc.) is employed to extract the dyes.[3]

Quantitative Data for the HPLC Method:[3]

Parameter Value

Linearity (R²) 1.0

Limit of Detection (LOD) 0.06 µg/mL

Limit of Quantification (LOQ) 0.19 µg/mL

Precision 0–1.2%

Accuracy 86.5%–94.8%

Recovery (Seafood) 86.5%–92.8%

Recovery (Noodles) 90.8%–94.8%

Recovery (Other) 90.0%–92.3%

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)
LC-MS/MS is employed for the definitive identification of the Brown FK components separated

by HPLC.[3]

Experimental Protocol:

Ionization: Negative-ion Electrospray Ionization (ESI) is typically used.[3]

Column: A Thermo Scientific Hypersil GOLD C18 column (2.1 × 100 mm, 1.9 μm particle

size) has been used.[3]
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Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic

acid.[3]

Spectroscopic Characterization of Individual
Components
Detailed experimental spectroscopic data for each individual component of Brown FK is scarce

in publicly available literature. However, based on their chemical structures, the following

characteristic spectral features are expected.

UV-Visible (UV-Vis) Spectroscopy
Azo dyes are characterized by their strong absorption in the visible region of the

electromagnetic spectrum, which is responsible for their color. The λmax is influenced by the

extent of conjugation and the presence of auxochromes (such as -NH2 and -OH groups) and

chromophores (-N=N-). For the Brown FK components, the absorption maxima are expected

to be in the range of 400-500 nm.

As an example of a related compound, sulfadiazine, a sulfonamide, shows a characteristic

absorption peak at 265 nm.[4]

Infrared (IR) Spectroscopy
The IR spectra of Brown FK components are expected to show characteristic absorption

bands for the functional groups present.

Expected IR Absorption Bands:
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Functional Group Wavenumber (cm⁻¹) Description

N-H (amine) 3500-3300 Stretching vibrations

C-H (aromatic) 3100-3000 Stretching vibrations

N=N (azo) ~1590 Stretching vibration

S=O (sulfonate) ~1180 Asymmetric stretching

S=O (sulfonate) ~1050 Symmetric stretching

C-N (aromatic amine) 1350-1250 Stretching vibration

Aromatic C=C 1600-1450 Ring stretching

Available Experimental Data for Component II (sodium 4-(4,6-diamino-m-

tolylazo)benzenesulfonate):[1]

N=N stretch: 1590 cm⁻¹

S=O stretch: 1180 cm⁻¹

NH₂ stretch: 3450 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic

molecules.

Expected ¹H NMR Chemical Shifts:

Aromatic protons: 6.5-8.0 ppm

Amine (NH₂) protons: Broad signals, chemical shift can vary depending on solvent and

concentration.

Methyl (CH₃) protons (in components II and V): ~2.3 ppm

Available Experimental Data for Component II (sodium 4-(4,6-diamino-m-

tolylazo)benzenesulfonate) in D₂O:[1]
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δ 7.8 ppm: doublet, 2H, Ar-H

δ 6.9 ppm: singlet, 2H, Ar-H

δ 2.3 ppm: singlet, 3H, CH₃

Expected ¹³C NMR Chemical Shifts:

Aromatic carbons: 110-160 ppm

Carbon attached to nitrogen (C-N): 140-150 ppm

Carbon attached to sulfur (C-S): 130-145 ppm

Methyl carbon (in components II and V): ~20 ppm

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the components, aiding in their identification. The molecular weights of the sodium salts of

the six components are listed in Section 2. In ESI-MS, the deprotonated molecules [M-Na]⁻ or

multiply charged ions would be observed.

Visualization of Workflows and Pathways
Experimental Workflow for Brown FK Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of Brown
FK components in a food sample.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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